molecular formula C2H6BrOP B6241942 dimethylphosphinoyl bromide CAS No. 41698-31-1

dimethylphosphinoyl bromide

Cat. No.: B6241942
CAS No.: 41698-31-1
M. Wt: 156.9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylphosphinoyl bromide, with the molecular formula $ \text{(CH}3\text{)}2\text{P(O)Br} $, is an organophosphorus compound characterized by a phosphorus atom bonded to two methyl groups, one oxygen atom (forming a phosphinoyl group, P=O), and a bromide ion. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of phosphonates and other phosphorus-containing derivatives. Its reactivity stems from the electrophilic phosphorus center and the nucleophilic bromide ion, enabling participation in alkylation, phosphorylation, and cross-coupling reactions.

Properties

CAS No.

41698-31-1

Molecular Formula

C2H6BrOP

Molecular Weight

156.9

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylphosphinoyl bromide can be synthesized through the reaction of dimethylphosphine oxide with bromine. The reaction typically occurs under controlled conditions to ensure the correct stoichiometry and to prevent side reactions. The general reaction is as follows:

(CH3)2P(O)H+Br2(CH3)2P(O)Br+HBr\text{(CH}_3\text{)}_2\text{P(O)H} + \text{Br}_2 \rightarrow \text{(CH}_3\text{)}_2\text{P(O)Br} + \text{HBr} (CH3​)2​P(O)H+Br2​→(CH3​)2​P(O)Br+HBr

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the product.

Chemical Reactions Analysis

Types of Reactions: Dimethylphosphinoyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can be involved in redox reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles that react with this compound include amines, alcohols, and thiols.

    Conditions: These reactions typically occur in polar solvents such as acetonitrile or dimethyl sulfoxide, often at room temperature or slightly elevated temperatures.

Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would produce a phosphinoyl amine derivative.

Scientific Research Applications

Dimethylphosphinoyl bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biological Studies: It can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.

    Medicinal Chemistry: Researchers use it to develop new pharmaceuticals, particularly those involving phosphorus-containing drugs.

    Industrial Applications: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which dimethylphosphinoyl bromide exerts its effects typically involves the formation of a phosphinoyl intermediate. This intermediate can then undergo further reactions depending on the specific conditions and reactants present. The molecular targets and pathways involved are often related to the reactivity of the phosphorus center, which can form stable bonds with various nucleophiles.

Comparison with Similar Compounds

Structural and Functional Analogues

Dimethylthiophosphinic Bromide ($ \text{(CH}3\text{)}2\text{P(S)Br} $)
  • Structural Difference: Replaces the phosphinoyl oxygen (P=O) with a thio group (P=S).
  • Synthesis : Prepared via bromination of tetramethyldiphosphine disulfide ($ \text{(CH}3\text{)}2\text{P(S)-P(S)(CH}3\text{)}2 $) in carbon tetrachloride, yielding $ \text{(CH}3\text{)}2\text{P(S)Br} $ .
  • Reactivity: The thio group (S) reduces electrophilicity compared to the phosphinoyl group (O), altering its utility in reactions requiring stronger electrophiles.
Methyltriphenylphosphonium Bromide ($ \text{(C}6\text{H}5\text{)}3\text{P(CH}3\text{)Br} $)
  • Structural Difference : A quaternary phosphonium salt with three phenyl groups and one methyl group attached to phosphorus.
  • Applications : Widely used as a phase-transfer catalyst and in ylide generation for Wittig reactions.
Tetraphenylphosphonium Bromide ($ \text{(C}6\text{H}5\text{)}_4\text{PBr} $)
  • Structural Difference : Fully substituted phosphonium salt with four phenyl groups.
  • Properties : High thermal stability and solubility in polar solvents, making it useful in electrolyte systems and ionic liquids .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Applications
Dimethylphosphinoyl Bromide $ \text{(CH}3\text{)}2\text{P(O)Br} $ 156.96 (calculated) Electrophilic phosphorylation, alkylation Organic synthesis intermediate
Dimethylthiophosphinic Bromide $ \text{(CH}3\text{)}2\text{P(S)Br} $ 172.99 (calculated) Thiolation, sulfur-based ligand synthesis Coordination chemistry
Methyltriphenylphosphonium Bromide $ \text{(C}6\text{H}5\text{)}3\text{P(CH}3\text{)Br} $ 357.24 Phase-transfer catalysis, Wittig reactions Polymer chemistry, pharmaceuticals
Tetraphenylphosphonium Bromide $ \text{(C}6\text{H}5\text{)}_4\text{PBr} $ 419.30 Ionic liquids, electrolyte additives Electrochemical systems

Research Findings and Reactivity Insights

Reactivity Trends: The P=O group in this compound enhances electrophilicity compared to P=S in dimethylthiophosphinic bromide, favoring reactions with nucleophiles like alcohols or amines. Quaternary phosphonium salts (e.g., methyltriphenylphosphonium bromide) exhibit stability in ionic form but lack the reactive P–X bond present in phosphinoyl/thio analogs .

For example, methyltriphenylphosphonium bromide mandates use of personal protective equipment (PPE) and proper ventilation .

Q & A

Q. What are the recommended methods for synthesizing dimethylphosphinoyl bromide, and how can reaction conditions be optimized?

this compound can be synthesized via quaternization reactions of tertiary phosphines with alkyl bromides. For example, benzyl-substituted phosphonium bromides are synthesized by reacting tertiary diphenylphosphines with aryl bromides under reflux in polar solvents (e.g., acetonitrile) for 3–5 hours . Key parameters include stoichiometric ratios (e.g., 1:2 molar ratio of phosphine to alkyl bromide), solvent choice, and reaction time. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates/purified products using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy .

Q. How can researchers characterize the purity and structure of this compound?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR resolves proton environments (e.g., methyl groups at δ 1.5–2.0 ppm), while 13C^{13}C-NMR identifies carbon frameworks.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Elemental Analysis : Validates stoichiometric composition (C, H, P, Br).
  • X-ray Crystallography : For crystalline derivatives, this provides bond lengths and angles critical for structural validation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in non-polar solvents.
  • Thermal Stability : Differential scanning calorimetry (DSC) can determine decomposition temperatures.
  • Reactivity : Hydrolyzes in aqueous conditions; store under inert gas (e.g., N2_2) .

Advanced Research Questions

Q. How does this compound interact with biomolecules like DNA or proteins, and what experimental methods are used to study these interactions?

While direct studies on this compound are limited, analogous phosphonium bromides (e.g., ethidium bromide) exhibit DNA intercalation. Methods include:

  • Absorption Spectroscopy : Monitor hypochromicity shifts (e.g., DNA-EtBr complexes at 260 nm) to quantify binding affinity.
  • Melting Curve Analysis : Study thermal stabilization/destabilization of DNA duplexes under varying ligand concentrations and ionic strengths (e.g., 2.0 × 103^{-3}–2.0 × 102^{-2} M Na+^+) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .

Q. What are the contradictions in reported data on phosphonium bromide reactivity, and how can they be resolved?

Discrepancies in binding modes (e.g., intercalation vs. groove binding) arise from differences in ionic strength and ligand-to-DNA ratios. For example:

  • At low ionic strength (µ < 2.2 × 103^{-3} M), weak electrostatic interactions dominate.
  • At high ligand concentrations (rb > 0.5), saturation of ds-DNA binding sites leads to destabilization . Resolution requires systematic studies controlling variables like pH, counterion type (e.g., Na+^+, K+^+), and using complementary techniques (e.g., circular dichroism for conformational changes) .

Q. How can computational modeling enhance the understanding of this compound’s electronic properties?

Density Functional Theory (DFT) simulations predict:

  • Charge distribution: Phosphorus center carries a partial positive charge, enhancing electrophilicity.
  • Frontier molecular orbitals (HOMO/LUMO): Guide reactivity in nucleophilic substitution reactions. Validate models against experimental 31P^{31}P-NMR chemical shifts and X-ray crystallographic data .

Methodological Guidance

Q. Designing a kinetic study for this compound’s hydrolysis: What parameters are critical?

  • Temperature Dependence : Conduct reactions at 25–80°C to calculate activation energy (Ea_a) via Arrhenius plots.
  • pH Control : Use buffered solutions (e.g., phosphate buffer, pH 7.4) to isolate acid/base-catalyzed pathways.
  • Analytical Tools : Track bromide ion release via ion chromatography or potentiometric titration .

Q. How to address low yields in phosphonium bromide synthesis?

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water).
  • Side Reactions : Minimize hydrolysis by rigorously drying solvents and reagents.
  • Catalysis : Add catalytic KI to enhance alkyl bromide reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.